3-Ethyl-1,3-thiazolidine-2-thione 3-Ethyl-1,3-thiazolidine-2-thione
Brand Name: Vulcanchem
CAS No.: 3484-90-0
VCID: VC18969730
InChI: InChI=1S/C5H9NS2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3
SMILES:
Molecular Formula: C5H9NS2
Molecular Weight: 147.3 g/mol

3-Ethyl-1,3-thiazolidine-2-thione

CAS No.: 3484-90-0

Cat. No.: VC18969730

Molecular Formula: C5H9NS2

Molecular Weight: 147.3 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1,3-thiazolidine-2-thione - 3484-90-0

Specification

CAS No. 3484-90-0
Molecular Formula C5H9NS2
Molecular Weight 147.3 g/mol
IUPAC Name 3-ethyl-1,3-thiazolidine-2-thione
Standard InChI InChI=1S/C5H9NS2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3
Standard InChI Key GJLYXIHUCPAYSZ-UHFFFAOYSA-N
Canonical SMILES CCN1CCSC1=S

Introduction

Chemical Identity and Structural Characteristics

Structural Features

The core structure consists of a thiazolidine ring (a saturated five-membered ring with sulfur at position 1 and nitrogen at position 3) and a thione group (-C=S) at position 2. The ethyl substituent at the nitrogen atom introduces steric and electronic modifications that influence reactivity and biological activity. Key structural parameters include:

  • Bond angles: The C-S-C angle in the thiazolidine ring is approximately 95–100°, typical for saturated sulfur-containing heterocycles.

  • Conformation: The ring adopts an envelope conformation, with the sulfur atom deviating slightly from the plane .

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 3-ethyl-1,3-thiazolidine-2-thione typically involves alkylation of thiazolidine-2-thione with ethylating agents. A representative protocol from is outlined below:

Procedure:

  • Dissolve thiazolidine-2-thione (10.0 mmol) in anhydrous ethanol (40 mL).

  • Add sodium hydroxide (4.4 mmol) and stir until dissolution.

  • Introduce bromoethane (15.0 mmol) dropwise at 60°C.

  • Heat the mixture to 80°C for 16 hours, monitoring progress via thin-layer chromatography (TLC).

  • Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (petroleum ether/ethyl acetate gradient).

Yield: 66.7–71.9% .

Reaction Optimization

Key factors affecting yield include:

  • Base selection: Potassium hydroxide (KOH) outperforms sodium hydroxide (NaOH) in activating the thione for alkylation .

  • Solvent: Ethanol is preferred over acetonitrile due to better solubility of intermediates .

  • Temperature: Reactions conducted at 80°C achieve higher conversion rates compared to lower temperatures .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Density~1.2 g/cm³ (estimated)
Boiling Point246°C (analog-based)
LogP (Partition Coefficient)2.08 (similar derivatives)
Vapor Pressure0.0–0.5 mmHg at 25°C

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (t, J = 7.8 Hz, 2H), 3.38 (q, 2H), 3.10 (t, J = 7.8 Hz, 2H), 1.36 (t, J = 7.2 Hz, 3H) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 163.44 (C=S), 64.37 (N-CH₂), 35.23 (S-CH₂), 27.09 (CH₂), 14.69 (CH₃) .

  • ESI-MS: m/z 210.0405 [M+H]⁺ (calc. 210.0412) .

Biological Activity and Mechanisms

Antitumor Activity

3-Ethyl-1,3-thiazolidine-2-thione derivatives demonstrate cytotoxicity against A549 (lung cancer) and Bcap-37 (breast cancer) cell lines, with IC₅₀ values ranging from 12–45 μM . Proposed mechanisms include:

  • Apoptosis induction: Activation of caspase-3 and PARP cleavage pathways.

  • Cell cycle arrest: G1 phase arrest via downregulation of cyclin D1 .

Xanthine Oxidase Inhibition

In a study evaluating urate-lowering potential, 3-ethyl derivatives exhibited xanthine oxidase (XO) inhibition with IC₅₀ values of 8.2 μM, comparable to allopurinol (IC₅₀ = 7.6 μM) . Structural analysis suggests the thione group chelates the molybdenum center in XO, blocking substrate access.

Analytical and Characterization Techniques

Chromatography

  • TLC: Silica gel plates (petroleum ether/ethyl acetate = 3:1) with UV visualization at 254 nm .

  • Column Chromatography: Gradient elution (petroleum ether to ethyl acetate) yields >95% purity .

Spectroscopic Methods

  • IR Spectroscopy: Strong absorption at 1210 cm⁻¹ (C=S stretch) and 680 cm⁻¹ (C-S bend) .

  • Elemental Analysis: C 37.03%, H 4.32%, N 8.64%, S 39.53% (calc. for C₅H₇NS₂) .

Applications in Drug Discovery

Lead Optimization

The ethyl substituent enhances metabolic stability compared to methyl or propyl analogs, making it a preferred candidate for structure-activity relationship (SAR) studies .

Targeted Therapies

Ongoing research explores its utility in:

  • Anticancer agents: Hybrid molecules combining thiazolidine-2-thione with platinum(II) complexes show synergistic effects .

  • Anti-gout therapeutics: XO inhibitors with reduced hepatotoxicity compared to allopurinol .

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